molecular formula C28H20N2OS B2429025 N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE CAS No. 379240-18-3

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B2429025
CAS No.: 379240-18-3
M. Wt: 432.54
InChI Key: NXUMYGSWXFPINR-UHFFFAOYSA-N
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Description

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of the compound N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide, also known as 4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide, are currently unknown. The compound belongs to the class of thiazole derivatives, which have been found to exhibit diverse biological activities

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of thiazole derivatives, the effects could be wide-ranging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method involves the reaction of 2-aminothiazole with 4-phenylbenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
  • 4-phenylbenzamide
  • N-phenylbenzamide

Uniqueness

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of both the thiazole ring and the benzamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2OS/c31-27(25-17-13-23(14-18-25)21-9-5-2-6-10-21)30-28-29-26(19-32-28)24-15-11-22(12-16-24)20-7-3-1-4-8-20/h1-19H,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUMYGSWXFPINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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